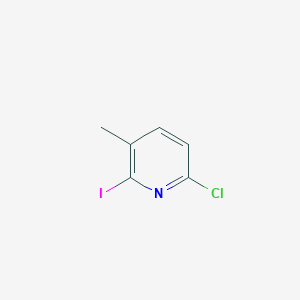

6-Chloro-2-iodo-3-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds, including many pharmaceuticals, agrochemicals, and natural products. guidechem.comlabsolu.ca Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analog, benzene. This polarity and the presence of a lone pair of electrons on the nitrogen make pyridine and its derivatives not only key components of functional molecules but also valuable ligands in catalysis and materials science.

Role of Halogenated Pyridines as Versatile Building Blocks in Modern Chemical Synthesis

The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines are exceptionally versatile building blocks due to the ability of the carbon-halogen bond to participate in a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. libretexts.orgresearchgate.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The regioselective introduction of different functional groups onto the pyridine core is a cornerstone of modern drug discovery and materials science.

Overview of 6-Chloro-2-iodo-3-methylpyridine as a Key Research Target

This compound is a prime example of a dihalogenated pyridine that has garnered interest as a key research target. Its structure is characterized by a pyridine ring substituted with a methyl group at the 3-position, a chlorine atom at the 6-position, and an iodine atom at the 2-position. This specific arrangement of substituents, particularly the two different halogen atoms, provides a platform for sequential and regioselective functionalization, making it a highly valuable intermediate in the synthesis of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVOHTRDIXCCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261473-80-6 | |

| Record name | 6-Chloro-2-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Iodo 3 Methylpyridine

Retrosynthetic Analysis and Strategic Disconnections for 6-Chloro-2-iodo-3-methylpyridine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgicj-e.org The goal is to simplify the structure until commercially available or easily synthesized starting materials are reached. wikipedia.org For this compound, the primary disconnections involve the carbon-halogen bonds.

A logical retrosynthetic approach would involve the sequential introduction of the iodo and chloro substituents. Given the substitution pattern, two main disconnection strategies can be envisioned:

Disconnection of the C-I bond first: This leads to the precursor 6-chloro-3-methylpyridine. This intermediate can then be disconnected at the C-Cl bond to trace back to 3-methylpyridine.

Disconnection of the C-Cl bond first: This would yield 2-iodo-3-methylpyridine, which could then be retrosynthetically converted to 3-methylpyridine.

The choice between these routes often depends on the regioselectivity and efficiency of the halogenation steps.

Precursor Synthesis and Starting Material Considerations

The synthesis of this compound relies on the availability of suitable precursors. These can be derived from simpler, often commercially available, pyridine (B92270) compounds.

Derivatization from Methylpyridine Precursors

3-Methylpyridine (3-picoline) is a common and industrially produced starting material. wikipedia.org It can be synthesized through various methods, including the reaction of acrolein with ammonia (B1221849) over a heterogeneous oxide catalyst. wikipedia.org This readily available precursor can be functionalized to introduce the required halogen atoms.

Another potential precursor is 2-amino-3-methylpyridine. This compound can undergo diazotization followed by Sandmeyer-type reactions to introduce a chloro or iodo group at the 2-position. Subsequent halogenation at the 6-position would then be required.

Utilization of Commercially Available Pyridine Derivatives

Table 1: Commercially Available Pyridine Precursors

| Compound Name | CAS Number | Supplier Examples |

| 3-Methylpyridine | 108-99-6 | Sigma-Aldrich, TCI |

| 2-Chloro-3-methylpyridine | 18368-76-8 | TCI |

| 2-Chloro-6-methylpyridine | 18368-63-3 | BLD Pharm |

| 2-Amino-5-chloro-6-methylpyridine | 36936-23-9 | TCI |

| 3-Hydroxy-2-iodo-6-methylpyridine | 23003-30-7 | Biosynth |

| This compound | Sigma-Aldrich |

Direct Halogenation Approaches to Pyridine Ring Systems

The introduction of halogens onto the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions. nih.govnih.gov

Electrophilic Halogenation Protocols

Direct halogenation of pyridine is an electronically mismatched process that typically necessitates high temperatures and the use of strong Brønsted or Lewis acids with elemental halides. nih.govchemrxiv.org While these reactions tend to be 3-selective, they often result in mixtures of regioisomers. nih.govchemrxiv.org

To overcome the low reactivity of the pyridine ring, strategies involving the activation of the ring are often employed. One such method is the use of pyridine N-oxides, which are more susceptible to electrophilic attack. acs.org

Regioselective Halogenation Strategies

Achieving the desired 2,6-disubstitution pattern on a 3-substituted pyridine requires careful control of the reaction conditions to ensure high regioselectivity.

One effective strategy for introducing a halogen at the 2-position of a pyridine ring is through the use of pyridine N-oxides. acs.orgnih.gov The N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 6-positions. For instance, a highly efficient and regioselective chlorination of unsymmetrical pyridine N-oxides at the C2 position has been developed, providing a practical route to various 2-halo-substituted pyridines. acs.orgnih.gov

Another approach involves metalation-halogenation sequences. Directed ortho-metalation, using strong bases like lithium diisopropylamide (LDA), can deprotonate the pyridine ring at a specific position, which can then be quenched with an electrophilic halogen source.

A novel method for the 3-selective halogenation of pyridines involves the formation of Zincke imine intermediates. nih.govchemrxiv.orgnih.gov This process includes ring opening, halogenation of the acyclic intermediate, and subsequent ring closure to yield 3-halopyridines. nih.govnih.gov

For the introduction of iodine, a common method involves the lithiation of a protected pyridine derivative followed by quenching with iodine. For example, a regiospecific lithiation/quenching sequence has been used in the synthesis of 6-chloro-2-iodopurine, a related heterocyclic compound. researchgate.netresearchgate.net

Table 2: Key Halogenation Reactions

| Reaction Type | Reagents and Conditions | Selectivity | Reference |

| Electrophilic Halogenation | Elemental halides, strong acids, high temperature | Primarily 3-selective, often yields mixtures | chemrxiv.org, nih.gov |

| Halogenation of Pyridine N-Oxides | Various halogenating agents, mild conditions | Highly regioselective for the 2-position | nih.gov, acs.org |

| Metalation-Halogenation | Strong base (e.g., LDA), electrophilic halogen source | Position-selective depending on directing groups | nih.gov |

| Zincke Imine Intermediate Halogenation | Ring opening, halogenation, ring closure | 3-selective | chemrxiv.org, nih.gov, nih.gov |

| Iodination via Lithiation | Organolithium reagent, Iodine | Position-selective based on lithiation site | researchgate.net, researchgate.net |

Halogen Exchange Reactions for Pyridine Scaffolds

Halogen exchange reactions are a cornerstone in the synthesis of halopyridines, providing pathways to introduce different halogen atoms onto the pyridine ring. These transformations are crucial for modulating the reactivity and biological activity of the resulting compounds.

Nucleophilic Halogen Substitution on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAAr) is a fundamental process for introducing nucleophiles, including halides, onto a pyridine ring. The reactivity of halopyridines in these reactions is highly dependent on the position of the leaving group and the nature of the nucleophile. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the resulting anionic intermediates. chemistry-online.comquora.com

The ease of displacement of a leaving group in nucleophilic aromatic substitution on pyridine derivatives often follows the trend I > Br > Cl > F, suggesting that the carbon-halogen bond-breaking step is rate-determining. sci-hub.se However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain oxygen nucleophiles, the order can be reversed (F > Cl > Br > I), indicating that the initial addition of the nucleophile is the rate-determining step. sci-hub.se The presence of activating groups, such as a nitro group, can significantly enhance the rate of substitution. researchgate.net

Silyl-Mediated Halogen/Halogen Displacement in Pyridines

A notable method for halogen exchange in pyridine derivatives involves the use of silylating agents. For example, 2-chloropyridines and 2-bromopyridines can be converted to their corresponding iodinated counterparts by treatment with in-situ generated iodotrimethylsilane. epfl.ch This reaction proceeds through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the pyridine ring towards nucleophilic attack by the halide. epfl.ch

This silyl-mediated approach demonstrates regioselectivity, with halogen exchange occurring preferentially at the 2-position. epfl.ch For instance, in 2,3-dichloropyridine (B146566) and 2,5-dichloropyridine, the displacement takes place exclusively at the C2 position. epfl.ch However, 2,4-dichloropyridine (B17371) undergoes halogen exchange at both the 2- and 4-positions simultaneously. epfl.ch It is important to note that 2-fluoropyridines and 2,6-dihalopyridines are generally unreactive under these conditions. epfl.ch

Transition Metal-Catalyzed Finkelstein Reactions for Iodoarene Synthesis

The Finkelstein reaction, traditionally used for alkyl halide synthesis, has been adapted for the synthesis of iodoarenes from the corresponding bromo- or chloroarenes. wikipedia.org While aromatic halides are generally less reactive than alkyl halides, the use of transition metal catalysts, particularly copper and nickel complexes, has enabled these transformations. wikipedia.orgnih.gov

Copper(I) iodide, often in combination with ligands such as diamines, has proven effective in catalyzing the aromatic Finkelstein reaction. nih.govmdma.ch These reactions typically require elevated temperatures and polar solvents. mdma.ch The development of new ligand systems has allowed for milder reaction conditions. acs.org Nickel-based catalysts have also been employed, though they can sometimes lead to the formation of biaryl side products. mdma.ch More recently, a photo-induced, metal-catalyst-free aromatic Finkelstein reaction has been developed, offering a milder alternative for the synthesis of aryl iodides. acs.org

A significant advancement in this area is the development of an asymmetric aromatic Finkelstein reaction. nih.gov This copper-catalyzed process utilizes a chiral guanidinylated peptide ligand to achieve the enantioselective desymmetrization of diarylmethanes through a stereoselective bromide to iodide substitution. nih.gov

Directed Metalation and Metal-Halogen Exchange in Alkoxypyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridines. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org

In the context of alkoxypyridines, the alkoxy group can direct the metalation to the adjacent position. The resulting organometallic intermediate can then undergo a metal-halogen exchange reaction to introduce a halogen atom.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted to an organometallic compound. wikipedia.org This reaction is particularly well-established for the preparation of organolithium reagents from organochlorides, bromides, and iodides. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This method is frequently used to prepare aryl and vinyl lithium reagents, which can then be used in a variety of subsequent reactions. wikipedia.org

Optimization of Reaction Conditions for Yield and Specificity

The yield and specificity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of halogen exchange reactions on pyridine scaffolds. In nucleophilic substitution reactions, the polarity of the solvent can influence the reaction rate. For example, in the reaction of halopyridines with ammonia, a more polar solvent like water accelerates the substitution process compared to less polar solvents like ethanol (B145695) or butanol. researchgate.net

In the classic Finkelstein reaction, the differential solubility of halide salts in a particular solvent is the driving force. wikipedia.org For instance, the use of acetone, in which sodium iodide is soluble but sodium chloride and sodium bromide are not, pushes the equilibrium towards the formation of the iodoalkane. wikipedia.org For the conversion of chlorocarbons to fluorocarbons, polar aprotic solvents such as dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) are often employed. wikipedia.org

Temperature and Pressure Control in Complex Organic Syntheses

The synthesis of substituted pyridines often involves multi-step sequences where temperature and pressure are critical variables. For instance, in related pyridine syntheses, chlorination steps can be performed at temperatures ranging from -40 °C to 150 °C. The initial formation of a pyridine N-oxide, a common precursor, followed by reaction with a chlorinating agent like phosphorus oxychloride, is a temperature-sensitive process. Subsequent iodination to introduce the iodine atom at the 2-position also requires careful temperature management to prevent side reactions and ensure regioselectivity.

In many organic reactions, including those for preparing functionalized pyridines, precise temperature control is paramount. For example, the formation of 2-cyano-6-methylpyridine from 2-picoline-1-oxide involves cooling the reaction mixture to 0°C during the addition of reagents to manage the exothermic nature of the reaction. orgsyn.org While specific pressure conditions for the direct synthesis of this compound are not extensively detailed in the provided context, it is understood that for many organic transformations, reactions are conducted at atmospheric pressure unless volatile reagents or specific reaction kinetics necessitate a sealed-vessel, high-pressure environment.

Table 1: Illustrative Temperature Parameters in Pyridine Functionalization

| Reaction Step | Reagent | Temperature Range (°C) | Reference |

| Chlorination | Phosphorus Oxychloride | -40 to 150 | |

| Cyanation | Sodium Cyanide | 0 | orgsyn.org |

| Iodination | Iodine Monochloride | 60 to 80 |

This table provides examples of temperature control in related pyridine syntheses and is for illustrative purposes.

Catalyst Selection and Loading Optimization

Catalysis plays a pivotal role in the efficient synthesis of functionalized pyridines. While direct catalytic methods for the synthesis of this compound are not explicitly outlined, analogous reactions provide insight into potential catalytic systems. For instance, the synthesis of methylpyridines has been achieved using heterogeneous catalysts, with catalyst composition directly impacting product yield. semanticscholar.org

In the synthesis of niacin from 3-methyl-pyridine, a Cu-based zeolite catalyst (10%Cu/13X) has demonstrated high efficiency. oaepublish.com The optimization of this catalytic system involved studying the effects of catalyst dosage and metal content, revealing that these factors significantly influence reaction outcomes. oaepublish.com Transition-metal catalysis, particularly with copper and palladium, is also instrumental in various pyridine functionalization reactions, such as coupling and cyclization, which are often sensitive to the choice of catalyst and its loading. beilstein-journals.org The selection of an appropriate catalyst, such as iron(III) chloride (FeCl₃) versus aluminum chloride (AlCl₃), can affect the regioselectivity of chlorination.

Table 2: Catalyst Systems in Pyridine Derivative Syntheses

| Catalyst System | Application | Key Findings | Reference |

| CdO on Kaolin | Methylpyridine Synthesis | Catalyst with 13.0% CdO showed high activity. | semanticscholar.org |

| Cu/13X Zeolite | Niacin Synthesis from 3-methyl-pyridine | Demonstrated high catalytic performance and selectivity. | oaepublish.com |

| Iron(III) Chloride (FeCl₃) | Chlorination | Influences regioselectivity. | |

| Copper and Palladium Complexes | Coupling and Cyclization Reactions | Effective for forming C-C and C-N bonds. | beilstein-journals.org |

This table showcases various catalysts used in the synthesis of pyridine derivatives, highlighting the importance of catalyst selection.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process efficiency and cost-effectiveness. The molecular weight of the compound is 253.47 g/mol . sigmaaldrich.com

Process Streamlining for Enhanced Synthetic Efficiency

For industrial-scale production, streamlining the synthetic route is crucial. This can involve the use of continuous flow reactors to ensure consistent product quality and scalability. The development of practical and scalable routes often requires exploring alternative synthetic approaches to improve yields and simplify procedures. For example, a new and efficient access to a key intermediate was developed for a separate complex molecule, which significantly enhanced yields and reduced costs, allowing for multi-hundred gram scale production. researchgate.net

Strategies for Cost Reduction in Large-Scale Synthesis

Cost reduction in large-scale synthesis is a primary objective. This can be achieved through various strategies, including the optimization of reaction conditions to maximize yield and minimize waste. The choice of starting materials and reagents is also a significant cost factor. Developing catalytic systems that are efficient, reusable, and based on abundant materials can lead to economic benefits. semanticscholar.org For instance, the use of cost-effective catalysts and the development of one-pot processes can reduce the number of steps and associated costs.

Chemical Transformations and Reactivity of 6 Chloro 2 Iodo 3 Methylpyridine

Reactivity Profiling of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, influences the reactivity of its substituents. This effect, coupled with the different nature of the carbon-iodine and carbon-chlorine bonds, dictates the regioselectivity and chemoselectivity of its transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines. uci.edupearson.com In 6-chloro-2-iodo-3-methylpyridine, the reactivity of the halogen atoms towards nucleophiles is not identical. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine a better leaving group. youtube.com Consequently, nucleophilic attack is expected to occur preferentially at the C-2 position.

The pyridine nitrogen plays a crucial role in activating the ring for SNAr reactions, particularly at the ortho (C-2) and para (C-6) positions, by stabilizing the negatively charged Meisenheimer intermediate. uci.eduyoutube.com For this compound, both the C-2 and C-6 positions are activated. However, the superior leaving group ability of iodide typically directs substitution to the C-2 position. acs.org

It has been observed that in dihalopyridines, the reaction with nucleophiles can be highly selective. For instance, in the presence of a strong nucleophile, the more labile halogen will be displaced. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can also influence the outcome. nih.govuniatlantico.edu.co

| Position | Halogen | Relative Reactivity in SNAr | Reasoning |

|---|---|---|---|

| C-2 | Iodine | Higher | Weaker C-I bond, better leaving group ability. |

| C-6 | Chlorine | Lower | Stronger C-Cl bond, poorer leaving group. |

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquimicaorganica.orgyoutube.com The presence of two deactivating halogen substituents further diminishes the ring's reactivity.

If an electrophilic substitution were to occur, it would likely be directed to the C-5 position, which is the least deactivated position in the pyridine ring. quora.comyoutube.com The C-3 and C-5 positions are generally favored for electrophilic attack on pyridines. quimicaorganica.org However, forcing conditions are typically required, and yields are often low. wikipedia.org The direct electrophilic substitution on this compound is not a commonly employed synthetic strategy due to these limitations. Methods to activate the ring, such as N-oxidation, could potentially facilitate such reactions, but this falls outside the direct reactivity of the parent compound. wikipedia.org

| Position | Susceptibility to Electrophilic Attack | Reasoning |

|---|---|---|

| C-5 | Most likely, but still low | Least deactivated position on the electron-poor pyridine ring. |

| C-3, C-4 | Very low | Strong deactivation by the nitrogen and halogen substituents. |

The differential reactivity of the two halogen atoms in this compound allows for selective functionalization. As discussed, nucleophilic substitutions preferentially occur at the C-2 position due to the better leaving group ability of iodine. wuxiapptec.com This inherent chemoselectivity is a valuable tool for synthetic chemists, enabling the stepwise introduction of different functional groups. wikipedia.orgyoutube.com

For example, a nucleophile can be introduced at the C-2 position, leaving the C-6 chlorine atom intact for a subsequent transformation, such as a cross-coupling reaction. This regioselective functionalization provides a pathway to complex, polysubstituted pyridine derivatives. The choice of reaction conditions and reagents is critical to ensure high selectivity and avoid mixtures of products. wuxiapptec.com

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used reaction. libretexts.org In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond allows for selective cross-coupling. researchgate.net

Typically, the Suzuki-Miyaura reaction will occur at the C-2 position, where the iodine is located, under milder conditions than those required to react the C-6 chlorine. This allows for the selective introduction of an aryl or vinyl group at the C-2 position. By carefully controlling the reaction conditions, it is possible to achieve either mono- or di-substitution. Boronic acids are common coupling partners in these reactions. youtube.comresearchgate.net

Research has shown that for dihalogenated purines, which have similarities to dihalopyridines, Suzuki-Miyaura reactions can be highly regioselective, with the more reactive halogen participating in the coupling first. researchgate.net

| Halogen Position | Reactivity in Suzuki-Miyaura Coupling | Typical Coupling Partner | Outcome |

|---|---|---|---|

| C-2 (Iodo) | High | Arylboronic acid | Selective formation of a C-C bond at the C-2 position. |

| C-6 (Chloro) | Low | Arylboronic acid | Requires harsher conditions for reaction. |

Besides the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed cross-coupling reactions, again with a preference for the C-2 position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would be expected to yield the 2-alkynyl-6-chloro-3-methylpyridine derivative. The chemoselective synthesis of alkynylpyridines from dihalopyridines has been demonstrated. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Selective amination at the C-2 position of this compound is feasible, providing a route to 2-amino-6-chloro-3-methylpyridine derivatives. The selective Buchwald-Hartwig amination of an aryl bromide in the presence of a less reactive aryl chloride has been reported, highlighting the potential for chemoselectivity. nih.govrsc.org

The general order of reactivity for halides in these palladium-catalyzed coupling reactions is I > Br > Cl, which underscores the selective functionalization potential of this compound. researchgate.net

Copper-Mediated Coupling Reactions

This compound is a versatile substrate for copper-mediated coupling reactions, a class of reactions pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both chloro and iodo substituents on the pyridine ring offers differential reactivity, allowing for selective transformations. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in these coupling reactions, enabling regioselective functionalization at the 2-position of the pyridine ring.

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-catalyzed systems for certain transformations. researchgate.net For instance, copper iodide has been effectively utilized as a catalyst for the high-yield synthesis of amide derivatives. researchgate.net This methodology involves the one-step cross-coupling of aryl iodides with amides, demonstrating the utility of copper catalysis in forming C-N bonds. researchgate.net While specific examples detailing the copper-mediated coupling of this compound are not extensively documented in the provided results, the general principles of copper-catalyzed reactions of aryl halides are well-established. These reactions typically proceed via an oxidative addition of the aryl halide to a low-valent copper species, followed by transmetalation (in the case of coupling with organometallic reagents) or reaction with a nucleophile, and concluding with reductive elimination to afford the coupled product and regenerate the copper catalyst.

The reactivity of related pyridine derivatives in copper-mediated reactions provides further insight. For example, hydrothermal reactions of trimethylpyridines in the presence of copper nitrate (B79036) have been shown to result in the stepwise oxidation of methyl groups to pyridinecarboxylates. rsc.org This demonstrates copper's ability to mediate transformations on the pyridine core under specific conditions.

Formation of Complex Organic Molecular Structures

The strategic placement of reactive halogen atoms on the this compound scaffold makes it a valuable precursor for the synthesis of fused heterocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry and materials science. The differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective reactions to build intricate ring systems.

One common strategy involves an initial reaction at the more labile 2-iodo position, followed by a subsequent cyclization reaction involving the 6-chloro position. For instance, a Sonogashira coupling at the 2-position to introduce an alkyne moiety can be followed by an intramolecular cyclization, such as an annulation reaction, to construct a new ring fused to the pyridine core. Various synthetic strategies exist for the creation of pyrido-fused heterocycles, often involving the construction of a new ring onto a pre-existing pyridine structure. ias.ac.in

For example, the synthesis of furo[2,3-b]pyridines can be achieved from 2-halopyridyl precursors. ias.ac.in A general route might involve the coupling of an appropriate building block at the 2-position of this compound, followed by an intramolecular cyclization that engages a nucleophile with the 6-chloro position to form the fused ring. The synthesis of benzofuro[2,3-b]pyridine (B12332454) has been reported from 2-chloro-3-iodopyridine, a closely related analog, via reaction with a phenoxide followed by an intramolecular Stille-Kelly reaction. ias.ac.in This highlights the utility of such di-halogenated pyridines in constructing complex fused systems.

The this compound core serves as a key building block for the synthesis of various bioactive molecules. Its structural features, including the halogen substituents and the methyl group, provide handles for further chemical modification, allowing for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry. The presence of multiple halogens can enhance the binding affinity and specificity of the resulting molecules towards biological targets like enzymes or receptors.

This compound and its derivatives are utilized in the development of novel pharmaceuticals. For instance, halogenated pyridine derivatives are investigated as precursors for compounds with potential antimicrobial or anticancer properties. The ability to selectively functionalize the C-I and C-Cl bonds allows for the introduction of various pharmacophores and side chains, leading to the creation of libraries of compounds for biological screening.

Role as an Intermediate in Multi-Step Organic Syntheses

Due to its versatile reactivity, this compound is a valuable intermediate in multi-step organic syntheses. chemimpex.com Its utility lies in its capacity to introduce a substituted pyridine motif into a larger, more complex molecule. The orthogonal reactivity of the two halogen atoms is a key feature that synthetic chemists exploit to achieve desired transformations in a controlled manner.

In a typical multi-step synthesis, the iodo group at the 2-position would be targeted first in a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck reaction) to install a key fragment. The chloro group at the 6-position, being less reactive, would remain intact under these conditions. This allows for subsequent manipulation of the chloro group in a later step of the synthesis, such as another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution. This stepwise functionalization is crucial for the efficient and convergent synthesis of complex target molecules.

The compound's role as an intermediate is particularly significant in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It allows for the construction of molecules with specific biological activities by enabling the precise placement of different substituents around the pyridine ring. chemimpex.com

Advanced Applications in Chemical Sciences

Medicinal Chemistry and Pharmaceutical Development

In the realm of drug discovery and development, 6-Chloro-2-iodo-3-methylpyridine serves as a crucial starting material and intermediate. Its structural attributes allow for strategic chemical modifications, enabling the construction of more complex molecules with potential therapeutic value.

Synthesis of Novel Pharmaceutical Intermediates

This compound is recognized as an important organic synthesis intermediate, frequently utilized in the creation of complex molecules for the pharmaceutical industry. chembk.comsigmaaldrich.com The presence of two different halogen atoms at positions amenable to substitution makes it a versatile scaffold. The iodine atom, in particular, can serve as a versatile handle for various cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

The compound's structure allows it to function as both an electrophilic and a reducing agent in different chemical reactions, broadening its applicability in synthetic chemistry. chembk.com This dual reactivity is instrumental in building the core structures of potential new drugs. Researchers in pharmaceutical development utilize this compound as a foundational piece for synthesizing a diverse range of bioactive molecules. smolecule.com

Development of Targeted Therapeutic Agents

While direct therapeutic applications of this compound itself are not the primary focus, its role as a precursor is critical in the development of various targeted agents. The broader class of pyridine (B92270) derivatives is known to possess a wide spectrum of biological activities.

The development of new antimicrobial and antiviral drugs is an area of intense research. While specific studies detailing the conversion of this compound into named antimicrobial or antiviral agents are not extensively documented in publicly accessible literature, the general class of halogenated pyridines is a known source of biologically active compounds.

The search for novel anti-cancer agents remains a high priority in medicinal chemistry. Pyridine-based molecules are integral to the structure of many kinase inhibitors, a class of targeted cancer therapy that blocks enzymes called kinases, which are crucial for cancer cell growth and proliferation. Although direct evidence linking this compound to specific, marketed kinase inhibitors is limited, its utility as a synthetic intermediate suggests its potential role in the early-stage discovery and development of such agents.

Compounds containing the pyridine scaffold have been investigated for their anti-inflammatory properties. The structural framework provided by this compound is suitable for elaboration into more complex molecules that could potentially modulate inflammatory pathways.

Exploration of Enzyme Inhibition and Receptor Binding Mechanisms

The interaction of small molecules with biological targets like enzymes and receptors is the fundamental basis of pharmacology. The halogen and methyl substituents on the pyridine ring of this compound and its derivatives can significantly influence their binding affinity and selectivity for these biological targets. smolecule.com The halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein active sites.

Studies on related pyridine derivatives show that these compounds can interact with and modulate the activity of various enzymes, including those involved in drug metabolism, such as cytochrome P450 enzymes. smolecule.com The specific enzyme inhibition profile and receptor binding mechanisms for derivatives of this compound would be a key area of investigation in the development of any new therapeutic agent based on this scaffold.

Modulation of Cellular Signaling Pathways

The pyridine scaffold is a fundamental component of numerous biologically active molecules, and its derivatives are instrumental in the development of therapeutic agents that can modulate cellular signaling pathways. While direct research on this compound's specific pathway modulation is not extensively documented, its utility as a synthetic precursor is evident from studies on related pyridine-containing compounds that function as kinase inhibitors.

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is, therefore, a significant focus of pharmaceutical research. nih.govnih.gov Pyridine-based structures are frequently identified as privileged scaffolds in the design of these inhibitors. researchgate.net For instance, imidazo[4,5-c]pyridine-2-ones have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov The synthesis of such complex heterocyclic systems can rely on appropriately substituted pyridine intermediates.

Furthermore, novel quinoline-pyridine hybrids have been synthesized and shown to act as potent inhibitors of PIM-1 kinase, an enzyme implicated in tumorigenesis. nih.gov These hybrid molecules demonstrate the principle of combining different heterocyclic systems to achieve high affinity and selectivity for a biological target. The synthetic routes to such molecules often involve the strategic use of functionalized pyridines like this compound, which can serve as a building block for constructing the desired molecular architecture. The presence of iodo and chloro substituents offers distinct reaction sites for cross-coupling and other synthetic transformations, enabling the assembly of complex drug candidates. iodobenzene.ltd Research into imidazo[4,5-b]pyridines has also revealed compounds with significant antiproliferative, antibacterial, and antiviral activities, further highlighting the importance of substituted pyridines in medicinal chemistry. mdpi.comnih.gov

Agricultural Chemistry and Agrochemical Research

The pyridine ring is a core component in a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov this compound serves as a key intermediate in the synthesis of these next-generation crop protection agents, which are designed for high efficacy, selectivity, and improved environmental profiles. chemimpex.comagropages.com

Formulation of Herbicides and Fungicides

Pyridine-based compounds are widely used in the formulation of selective herbicides that target broadleaf weeds in various agricultural and non-agricultural settings. epa.govchempanda.com The derivatization of methylpyridines is a key strategy in producing the fourth generation of agrochemicals, which are characterized by high efficiency and low toxicity. agropages.com For example, the chlorination and subsequent modification of methylpyridines can lead to potent herbicidal compounds. agropages.com

In the realm of fungicides, pyridine derivatives have also proven to be highly effective. Picolinamide fungicides, for instance, are known for their strong protective and curative control of diseases like Asian Soybean Rust. researchgate.net The synthesis of these complex molecules often starts from functionalized pyridine building blocks. The unique substitution pattern of this compound makes it a valuable starting material for creating novel fungicides with specific modes of action. chemimpex.com

Development of High-Efficiency Pesticides with Specific Activities

The development of pesticides is increasingly focused on creating molecules with high target specificity to minimize off-target effects. Pyridine-based insecticides, such as neonicotinoids, have been widely used due to their high efficacy and unique mode of action. chempanda.com Research into functionalized pyridines has led to the discovery of compounds with significant insecticidal activity against pests like Aphis craccivora. acs.org

The strategic modification of the pyridine scaffold allows for the fine-tuning of a pesticide's biological activity. For example, the introduction of different substituents can enhance insecticidal potency. chempanda.com The reactive sites on this compound provide chemists with the tools to synthesize a diverse range of derivatives for screening and development of new, highly efficient pesticides with specific activities against target pests. iodobenzene.ltd

Enhancing Crop Protection and Yield with Pyridine Derivatives

The ultimate goal of agrochemical research is to enhance crop protection and, consequently, improve agricultural yields. Pyridine-based agrochemicals contribute significantly to this objective by providing effective control of weeds, diseases, and insect pests that would otherwise diminish crop output. chemimpex.comacs.org The use of highly active pyridine derivatives allows for lower application rates, which is both economically and environmentally beneficial. agropages.com

The development of new agrochemicals from intermediates like this compound is crucial for managing the evolution of resistance in pest populations. researchgate.net By introducing novel modes of action, these next-generation pesticides can control pests that have developed resistance to older chemistries, thus ensuring continued crop protection and food security.

Strategies for Reduced Environmental Impact in Agrochemical Design

While essential for agriculture, the environmental impact of pesticides is a significant concern. A key strategy in modern agrochemical design is the development of compounds that are highly effective at low concentrations and have a favorable environmental fate. agropages.com This includes designing molecules that are less persistent in the environment and have lower toxicity to non-target organisms. for.senih.gov

The incorporation of fluorine into pyridine-based pesticides is one approach that has been shown to increase biological activity, allowing for reduced application rates and lower soil residues. agropages.com Furthermore, understanding the environmental fate of pyridine derivatives is crucial for mitigating their impact. For example, measures are being implemented to address the persistence of certain pyridine herbicides in compost. epa.gov The design of new pesticides from building blocks like this compound can incorporate features that promote biodegradability or reduce mobility in soil, contributing to the development of greener agrochemicals. iodobenzene.ltd

Materials Science and Advanced Materials Development

The application of this compound extends beyond the life sciences into the realm of materials science. The pyridine moiety is a valuable component in the construction of advanced materials with unique electronic, optical, and structural properties. chemimpex.com

The versatility of functionalized pyridines makes them ideal building blocks for the synthesis of supramolecular polymers and other complex architectures. For example, terpyridines, which can be synthesized from chloropyridine precursors, are widely used in the creation of metallo-supramolecular assemblies. researchgate.net These materials have potential applications in various fields, including catalysis and nanotechnology.

Furthermore, pyridine derivatives are being explored for their use in organic electronics. They can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The ability to tune the electronic properties of pyridine-based molecules through synthetic modification makes them attractive for these applications. The reactive handles on this compound allow for its incorporation into larger conjugated systems, which could lead to the development of novel materials for organic electronics. iodobenzene.ltd The exploratory synthesis of new materials often relies on the availability of unique building blocks like this compound to create novel compounds with interesting physical properties, such as photoluminescence, which could be harnessed for applications like LEDs. youtube.com

General Utility as a Versatile Chemical Synthesis Building Block

The primary and most established role of this compound is as a versatile intermediate in organic synthesis. chembk.com Its structure is primed for sequential, site-selective reactions, allowing chemists to introduce different functional groups in a controlled manner.

As a heterocyclic building block, this compound is a valuable starting point for constructing a wide array of more complex organic molecules. sigmaaldrich.com The differing reactivity of the C-I and C-Cl bonds allows for stepwise functionalization. For instance, the iodine at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 6-position. This enables chemists to first introduce a substituent at the 2-position via a Suzuki, Sonogashira, or similar reaction, and then perform a different transformation at the 6-position under more forcing conditions. This stepwise approach is fundamental to the efficient design and synthesis of intricate molecular targets. The utility of related compounds in such coupling reactions for creating carbon-carbon bonds is well-established. labsolu.ca

This compound is considered an important intermediate in the synthesis of drugs and pesticides. chembk.com The pyridine scaffold is a common feature in many biologically active compounds. The ability to use this precursor to create a variety of derivatives through cross-coupling reactions is a powerful tool in medicinal chemistry and agrochemical research. By attaching different molecular fragments to the pyridine core, researchers can systematically modify the compound’s properties to optimize its interaction with biological targets like enzymes or receptors. labsolu.ca This strategy is crucial for developing new therapeutic agents and crop protection chemicals.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | aksci.com |

| CAS Number | 1261473-80-6 | guidechem.com |

| Molecular Formula | C₆H₅ClIN | sigmaaldrich.com |

| Molecular Weight | 253.47 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| MDL Number | MFCD18415733 | sigmaaldrich.com |

Table 2: Mentioned Compounds in this Article

| Compound Name |

|---|

| 2-amino-6-chloropyridine |

| 2-fluoropyridine |

| 5-Chloro-6-iodopyridin-3-amine |

| This compound |

| 6-Chloro-2-iodopyridin-3-amine |

| 6-chloro-3-methylpyridin-2-yl |

| 6-chloro-5-methylpyridin-2-amine |

| imidazopyridine |

| Lumacaftor |

| N-phenyl phenothiazine |

Computational and Spectroscopic Characterization Approaches

Computational Chemistry Studies for 6-Chloro-2-iodo-3-methylpyridine

Computational chemistry serves as a powerful tool to predict and interpret the behavior of molecules, offering insights that can guide experimental work. For a molecule like this compound, these studies are crucial for understanding its potential as a building block in drug discovery and other applications.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions.

The process involves creating a 3D model of this compound and a target receptor. A docking algorithm then samples a large number of possible orientations of the ligand within the receptor's binding site and scores them based on a force field that estimates the binding energy. For this compound, the chlorine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-receptor binding. The methyl group can engage in hydrophobic interactions, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor.

General molecular docking studies on substituted pyridines have demonstrated their ability to fit into the active sites of various enzymes and receptors. For instance, studies on other substituted pyridine derivatives have shown that they can act as inhibitors for kinases and other enzymes implicated in diseases. nih.govnih.gov The specific substitution pattern of this compound would influence its size, shape, and electronic properties, which in turn would dictate its binding specificity and affinity for a particular receptor.

Understanding the reactivity of this compound is essential for its application as a synthetic intermediate. The presence of two different halogen atoms at positions 2 and 6, along with a methyl group at position 3, creates a distinct electronic landscape on the pyridine ring. The iodine atom, being a good leaving group, makes the C2 position susceptible to nucleophilic substitution and a key site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The chlorine atom at the C6 position is generally less reactive than iodine in such reactions but can still be a site for further functionalization under specific conditions.

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack by calculating molecular orbitals and electrostatic potential maps. These calculations can help in designing synthetic routes and predicting the outcome of reactions involving this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and vibrational frequencies of a molecule. For this compound, these calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering a precise 3D model of the molecule.

Furthermore, DFT calculations can determine various molecular properties, including:

Dipole moment: This provides information about the polarity of the molecule, which influences its solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds. For this compound, NMR and mass spectrometry are the primary methods used for its characterization.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the methyl group. The coupling patterns between adjacent protons would help in assigning their positions on the ring.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the pyridine ring and the carbon of the methyl group. The chemical shifts of the carbon atoms would also be affected by the substituents. The carbon atoms attached to the halogens (C2 and C6) would exhibit characteristic shifts.

While a specific, publicly available, peer-reviewed spectrum for this compound is not available, data from commercial suppliers and related compounds can provide an expected range for the chemical shifts. For example, the protons on a pyridine ring typically appear in the region of 7.0-9.0 ppm in the ¹H NMR spectrum, and the methyl group protons would be expected around 2.3-2.6 ppm. In the ¹³C NMR spectrum, the aromatic carbons would resonate between 120-150 ppm, with the carbons bonded to the halogens showing more significant shifts. Some vendors offer access to NMR data for similar compounds upon request. bldpharm.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Aromatic Protons: ~7.0 - 8.0, Methyl Protons: ~2.4 |

Note: These are estimated values based on typical ranges for substituted pyridines and should be confirmed with experimental data.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₆H₅ClIN), the nominal molecular weight is approximately 253 g/mol . A low-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z 253. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with a peak at m/z 255 that is about one-third the intensity of the peak at m/z 253.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, often to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the molecule. The exact mass of this compound can be calculated from the exact masses of its constituent isotopes.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClIN | - |

| Molecular Weight | 253.47 g/mol | sigmaaldrich.com |

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and the cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

While specific, experimentally determined IR spectral data for this compound is not widely available in public databases, the expected absorption regions can be predicted based on the known frequencies for the constituent functional groups of the pyridine ring, methyl group, and carbon-halogen bonds.

Predicted Infrared Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Methyl C-H | 2975-2950, 2880-2860 | Asymmetric and Symmetric Stretching |

| C=C, C=N (Pyridine ring) | 1600-1450 | Ring Stretching |

| Methyl C-H | 1465-1440, 1385-1375 | Asymmetric and Symmetric Bending |

| C-Cl | 800-600 | Stretching |

| C-I | 600-500 | Stretching |

It is important to note that the electronic effects of the chloro, iodo, and methyl substituents on the pyridine ring can cause shifts in the absorption frequencies compared to a simple substituted pyridine. Experimental verification is essential for precise characterization.

Elemental Analysis

Elemental analysis is a quantitative analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and halogens) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

The molecular formula for this compound is C₆H₅ClIN. sigmaaldrich.com The molecular weight is 253.47 g/mol . sigmaaldrich.com Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 28.43 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.00 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.00 |

| Iodine | I | 126.90 | 1 | 126.90 | 50.07 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.53 |

| Total | 253.47 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical percentages, typically within a ±0.4% margin of error, to confirm the compound's identity and purity.

Biodegradation Studies of Halogenated Pyridine Compounds

Halogenated pyridines are recognized as environmental pollutants due to their persistence and toxicity nih.gov. The presence of halogen substituents on the pyridine ring significantly alters its chemical properties, often making it more resistant to degradation compared to the parent pyridine molecule tandfonline.com.

The biodegradation of pyridine and its derivatives is a key area of research for environmental remediation. Numerous bacterial species, including those from the genera Arthrobacter, Paracoccus, and Bacillus, have been identified as capable of utilizing pyridine as a sole source of carbon and nitrogen researchgate.netnih.govnih.gov. The metabolic pathways often involve initial hydroxylation or monooxygenase-catalyzed ring cleavage tandfonline.comnih.gov. For instance, Arthrobacter sp. strain 68b degrades pyridine through a four-step enzymatic pathway that begins with direct oxidative ring cleavage by a monooxygenase, ultimately yielding succinic acid nih.gov.

However, halogenation of the pyridine ring generally slows down microbial degradation tandfonline.com. The degradation of halogenated aromatic compounds is a complex process that can be divided into upper, middle, and lower metabolic pathways nih.govmahidol.ac.th. The most challenging step is often the initial dehalogenation nih.gov. Some microorganisms have evolved specific enzymes to tackle these recalcitrant compounds. Fungi, in particular, have shown potential for mycoremediation. For example, the filamentous fungus Caldariomyces fumago is known to produce a chloroperoxidase enzyme, one of the first halogenating enzymes discovered, and has demonstrated the ability to degrade halogenated nitrophenols, showcasing the potential of fungal systems to dehalogenate highly recalcitrant compounds in aerobic environments mdpi.commdpi.com.

Table 1: Microorganisms Involved in Pyridine and Halogenated Compound Degradation

| Microorganism | Compound(s) Degraded | Key Enzymes/Pathways | Reference |

| Arthrobacter sp. strain 68b | Pyridine | Two-component flavin-dependent monooxygenase (PyrA/PyrE) | nih.gov |

| Paracoccus sp. strain BW001 | Pyridine | Ring cleavage between C2 and N, potential for simultaneous heterotrophic nitrification and aerobic denitrification | nih.gov |

| Bacillus brevis | Pyridine | Utilizes pyridine as a carbon source; degradation enhanced by immobilization | espublisher.com |

| Caldariomyces fumago | Halogenated Nitrophenols | Chloroperoxidase, Dehalogenation capability | mdpi.commdpi.com |

| Mixed Fungal-Bacterial Consortium | Chlorobenzene | Synergistic degradation pathways | nih.gov |

The environmental fate of halogenated pyridines is a significant concern. Their persistence is largely due to the stability of the carbon-halogen bond and the electron-deficient nature of the pyridine ring, which makes them resistant to oxidative degradation pathways common for other aromatic compounds researchgate.net. Studies on chloropyridines have shown they can resist biodegradation for extended periods. For example, 2-chloropyridine has been reported to be persistent in anaerobic freshwater and anoxic aquifer slurries, with no significant metabolism observed over periods of 6 to 11 months nih.govnih.gov. This persistence means that such compounds can remain in soil and water systems, potentially leading to long-term contamination nih.govresearchgate.net. The ultimate fate of these compounds in the environment is determined by a combination of biotic factors, like microbial action, and abiotic processes such as photochemical transformations and surface adsorption tandfonline.comresearchgate.net.

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines is crucial for the pharmaceutical and agrochemical industries nsf.govchemrxiv.org. However, traditional synthetic methods often involve harsh conditions, hazardous reagents, and poor atom economy, leading to significant environmental concerns nsf.govrsc.org. Consequently, there is a strong drive to apply green chemistry principles to the synthesis of these important compounds nih.gov.

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a chemical process into the final product. Traditional methods for halogenating pyridines, such as electrophilic aromatic substitution, often require harsh conditions (e.g., strong acids, high temperatures) and can produce significant waste in the form of byproducts nsf.govchemrxiv.org. Reagents like N-halosuccinimides, while safer than elemental halogens, have poor atom economy as they generate stoichiometric amounts of succinimide waste rsc.org.

A greener approach involves oxidative halogenation, which can use simple, low-cost halide salts (e.g., potassium bromide) as the halogen source and a clean oxidant like hydrogen peroxide rsc.org. This method significantly improves atom economy, as the primary byproduct is water. Another key strategy is the use of transition-metal-catalyzed C-H activation, which allows for the direct functionalization of the pyridine C-H bond, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps, thus minimizing waste researchgate.netmdpi.com.

Table 2: Atom Economy Comparison for Pyridine Halogenation

| Reaction Type | Reagents | Desired Product | Byproducts | Atom Economy | Green Chemistry Aspect |

| Traditional (NBS) | Pyridine, N-Bromosuccinimide (NBS) | Bromopyridine | Succinimide | Low | Safer reagent than Br₂, but poor atom economy |

| Green (Oxidative) | Pyridine, HBr, H₂O₂ | Bromopyridine | Water | High | Uses clean oxidant, high atom economy |

| Advanced (C-H Activation) | Pyridine, Halogen Source, Catalyst | Halopyridine | Catalyst (recycled), minimal byproduct | Very High | High step and atom economy, reduces synthetic steps |

The development of sustainable alternatives for synthesizing halogenated pyridines is an active area of research. Key strategies include:

Use of Greener Reagents and Catalysts: This involves replacing hazardous elemental halogens and stoichiometric reagents with safer, more environmentally benign alternatives like ammonium halides or sodium chlorite, often in combination with clean oxidants such as hydrogen peroxide cdnsciencepub.comresearchgate.net.

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for regioselectively installing a halogen atom directly onto the pyridine ring. This approach offers high atom and step economy, as it avoids the need for pre-functionalized substrates mdpi.comrsc.org.

Innovative Activation Strategies: Novel methods are being developed to overcome the inherent low reactivity of the electron-deficient pyridine ring. These include temporary dearomatization-rearomatization sequences or the formation of reactive intermediates like Zincke imines, which allow for mild and highly regioselective halogenation chemrxiv.orgorgsyn.org.

Greener Solvents and Conditions: Replacing traditional volatile organic solvents with more environmentally friendly options like water, ethanol (B145695), or polyethylene glycol (PEG) is a key focus. Furthermore, the use of energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption nih.govresearchgate.netnih.gov.

Remediation and Detoxification Strategies for Related Pyridine Pollutants

Given the persistence and toxicity of many pyridine derivatives, effective remediation and detoxification strategies are essential for contaminated soil and water mdpi.com. A variety of approaches, ranging from biological to chemical methods, are being investigated and applied.

Bioremediation: This strategy utilizes the metabolic capabilities of microorganisms to degrade pollutants. Bio-augmentation, which involves introducing specific pollutant-degrading microbial strains or consortia into a contaminated site, can significantly enhance the degradation of pyridine nih.gov. Immobilizing bacterial cells, for example on activated carbon, can improve their resilience and efficiency, allowing them to degrade higher concentrations of pollutants espublisher.com.

Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants in soil and water alliedacademies.org. Certain plants can absorb pollutants through their roots and either break them down (phyto-degradation) or accumulate them in their biomass (phyto-extraction), which can then be harvested and removed alliedacademies.orgnih.gov.

Advanced Oxidation Processes (AOPs): These are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to destroy recalcitrant organic pollutants. Fenton's oxidation, which uses iron salts and hydrogen peroxide, is an effective AOP for degrading compounds like 2-chloropyridine in water researchgate.netawsjournal.org.

Nanoremediation: The use of nanomaterials, particularly nanoscale zero-valent iron (nZVI), is a promising technology for in-situ remediation. The high surface area and reactivity of nZVI particles make them effective for the degradation and dechlorination of organic pollutants in soil and groundwater researchgate.net.

Table 3: Remediation Strategies for Pyridine-Related Pollutants

| Strategy | Mechanism | Target Pollutants | Advantages | Reference |

| Bioremediation | Microbial metabolism breaks down organic compounds. | Pyridine, various organic pollutants | Cost-effective, environmentally friendly | nih.govespublisher.com |

| Phytoremediation | Plants absorb, accumulate, or degrade contaminants. | Organic pollutants, heavy metals | Sustainable, low-cost, aesthetically pleasing | alliedacademies.orgnih.gov |

| Advanced Oxidation | Generation of highly reactive radicals to mineralize pollutants. | Recalcitrant organics (e.g., 2-Chloropyridine) | Rapid and effective for a wide range of compounds | researchgate.netawsjournal.org |

| Nanoremediation (nZVI) | Reductive degradation and dechlorination at the nanoscale. | Halogenated organics, PAHs | High reactivity, suitable for in-situ application | researchgate.net |

Q & A

Basic Research Questions

Q. What spectroscopic methods are suitable for characterizing 6-chloro-2-iodo-3-methylpyridine, and how do computational methods enhance structural analysis?

- Answer : FTIR and FT-Raman spectroscopy are primary tools for analyzing vibrational modes and electronic properties. Quantum chemical calculations (e.g., B3LYP/6-311++G** or cc-pVTZ basis sets) can predict molecular geometry, dipole moments, and thermodynamic parameters, enabling correlation between experimental and theoretical spectra . For halogen-substituted pyridines, X-ray crystallography may resolve steric effects from bulky substituents (e.g., iodine) .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Answer : Sequential halogenation is a common strategy. For example:

Chlorination at the 6-position via radical halogenation or directed lithiation.

Iodination at the 2-position using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under inert conditions.

- Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted intermediates .

Q. What are the critical stability considerations for storing this compound?

- Answer : Protect from light and moisture due to iodine’s photosensitivity and potential hydrolysis. Store under nitrogen at −20°C in amber glass vials. Conduct periodic NMR (e.g., H, C) to assess decomposition, particularly C–I bond cleavage .

Advanced Research Questions

Q. How does steric hindrance from the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Answer : The bulky iodine atom at the 2-position slows transmetallation in Pd-catalyzed reactions. Use sterically demanding ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover. Competitive C–Cl vs. C–I activation can occur; control selectivity via ligand choice (e.g., PCy favors C–I oxidative addition) .

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

- Answer : Conflicting data on substitution patterns may arise from competing electronic (directing effects) and steric factors. For example:

- Electrophilic substitution : Iodine’s +M effect directs incoming electrophiles to the 4-position, but steric bulk may favor 5-position.

- Metalation : Use LDA or TMPMgCl·LiCl to selectively deprotonate the 4-position despite steric challenges. Validate regiochemistry via NOESY or H-C HMBC NMR .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Answer : DFT calculations (e.g., Gaussian 09 with M06-2X functional) assess charge distribution and Fukui indices to identify electrophilic sites. The C–Cl bond (activated by adjacent methyl and iodine groups) is more susceptible to SNAr than C–I. Solvent effects (e.g., DMSO vs. THF) can be modeled using PCM to optimize reaction conditions .

Q. What are the challenges in crystallizing this compound derivatives for X-ray studies?

- Answer : The methyl group at the 3-position introduces disorder, complicating refinement. Strategies:

- Co-crystallize with heavy-atom additives (e.g., AgOTf) to improve diffraction.

- Use slow evaporation in high-polarity solvents (e.g., MeOH/CHCl) to enhance crystal packing. Refinement software (e.g., SHELXL) can model disorder using PART instructions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.